molecular formula C17H15NO2 B13683644 Ethanone,1-[7-(phenylmethoxy)-1h-indol-3-yl]-

Ethanone,1-[7-(phenylmethoxy)-1h-indol-3-yl]-

Cat. No.: B13683644
M. Wt: 265.31 g/mol
InChI Key: FKOPZTCNIHKOEM-UHFFFAOYSA-N
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Description

Ethanone,1-[7-(phenylmethoxy)-1h-indol-3-yl]- is a complex organic compound with a unique structure that includes an indole ring substituted with a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,1-[7-(phenylmethoxy)-1h-indol-3-yl]- typically involves multi-step organic reactions. One common method includes the reaction of indole derivatives with phenylmethoxy reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethanone,1-[7-(phenylmethoxy)-1h-indol-3-yl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethanone,1-[7-(phenylmethoxy)-1h-indol-3-yl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone,1-[7-(phenylmethoxy)-1h-indol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone,1-[4-(phenylmethoxy)phenyl]-
  • 1-phenyl-1-ethanone
  • 1-[3,4-Bis(phenylmethoxy)phenyl]ethanone

Uniqueness

Ethanone,1-[7-(phenylmethoxy)-1h-indol-3-yl]- is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

1-(7-phenylmethoxy-1H-indol-3-yl)ethanone

InChI

InChI=1S/C17H15NO2/c1-12(19)15-10-18-17-14(15)8-5-9-16(17)20-11-13-6-3-2-4-7-13/h2-10,18H,11H2,1H3

InChI Key

FKOPZTCNIHKOEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC=C2OCC3=CC=CC=C3

Origin of Product

United States

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